N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1-methylimidazole core linked to a thiophene ring substituted at the 4-position with a furan-3-yl group. The thiophene-furan hybrid moiety introduces aromatic and heterocyclic diversity, which may influence electronic properties and biological activity .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-16-6-13(14-9-16)21(17,18)15-5-12-4-11(8-20-12)10-2-3-19-7-10/h2-4,6-9,15H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCAYEYHHDCQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the furan and thiophene rings are first synthesized separately and then coupled with the imidazole and sulfonamide groups. The reaction conditions often involve the use of catalysts such as phosphorus pentasulfide (P4S10) and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted sulfonamides. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
Medicinal Chemistry
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide has shown promise in various therapeutic areas:
Anticancer Activity: Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. Research indicates that the compound may interfere with specific signaling pathways involved in tumor growth, potentially leading to apoptosis in cancer cells .
Antimicrobial Properties: The presence of furan and thiophene rings in the compound contributes to its antimicrobial activity against various pathogens. Studies suggest that these structures enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic enzymes .
Enzyme Inhibition: This compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, related imidazole derivatives have demonstrated the ability to inhibit adenosine deaminase, which is crucial for purine metabolism, suggesting potential applications in treating metabolic disorders .
Material Science
This compound can be utilized in the development of new materials with specific electronic or optical properties. The unique combination of furan and thiophene moieties makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films enhances its applicability in these technologies .
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazole derivatives, including this compound, revealed significant anticancer activity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through modulation of the PI3K/Akt signaling pathway .
Results:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that this compound exhibits potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell integrity, leading to cell lysis .
Results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 μg/mL |
| S. aureus | 4 μg/mL |
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds are structurally or functionally related:
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole
- Structure : Contains a furan-2-yl group attached to an imidazole core but lacks the sulfonamide group and thiophene linkage.
- The diphenyl substituents increase hydrophobicity compared to the target compound .
N-Hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Structure : Includes a sulfonamide-like group (-SO₂NH₂) but replaces the thiophene-furan moiety with a phenylimidazole and hydroxyacetamide chain.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones
- Structure : Features a triazole-thione core with a sulfonyl (-SO₂-) group and halogenated aryl substituents.
- Key Differences : The triazole-thione system differs electronically from the imidazole-sulfonamide core. Halogen substituents (e.g., Cl, Br) enhance lipophilicity and may influence receptor binding compared to the furan-thiophene system .
Spectral and Physicochemical Properties
Table 1: Comparative Spectral Data
- Key Observations : The target compound’s S=O stretch (~1250 cm⁻¹) aligns with sulfonamide-containing analogs. Thiophene-furan protons appear upfield compared to purely aromatic systems due to electron-rich heterocycles .
Biological Activity
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Furan and Thiophene Rings : These heterocyclic structures contribute to the compound's reactivity and interaction with biological targets.
- Imidazole Moiety : Known for its role in various biological processes, the imidazole ring enhances the compound's pharmacological properties.
- Sulfonamide Group : This functional group is often associated with antibacterial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. In studies, it demonstrated nanomolar-level potency against human carbonic anhydrase II, indicating its potential use in ocular hypotensive therapies .
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing furan and thiophene were evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. This property is particularly valuable in developing new antimicrobial agents .
Case Studies and Experimental Data
Several studies have investigated the biological activities associated with compounds similar to this compound. Key findings include:
These studies highlight the compound's potential across various therapeutic areas, including ocular health and infectious diseases.
Q & A
Q. What are the standard synthetic protocols for N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-imidazole-4-sulfonamide?
The synthesis typically involves multi-step organic reactions, starting with condensation of furan and thiophene derivatives. Key steps include:
- Condensation Reactions : Reacting furan-3-yl thiophene precursors with aldehydes or ketones to form the thiophen-2-ylmethyl backbone .
- Sulfonamide Formation : Coupling the intermediate with 1-methyl-1H-imidazole-4-sulfonamide using reagents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are used to isolate the final product .
Q. How is the structural integrity of this compound confirmed?
Structural validation employs:
- Spectroscopic Methods :
- Elemental Analysis : Matching calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What experimental design challenges arise in optimizing the synthesis yield?
Key challenges include:
- Regioselectivity : Controlling the substitution pattern on the thiophene ring, particularly avoiding undesired C5 vs. C3 furan attachment. Microwave-assisted synthesis (100–120°C, 30 min) improves regioselectivity .
- Byproduct Mitigation : Minimizing dimerization of imidazole-sulfonamide intermediates via slow addition of coupling reagents and low-temperature (-10°C) reaction conditions .
- Catalyst Choice : Transition-metal catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency but require rigorous exclusion of moisture .
Q. How do structural modifications influence biological activity in related compounds?
- Thiophene-Furan Linkage : Replacing the furan-3-yl group with furan-2-yl (as in ) reduces antibacterial potency (MIC increases from 2 µg/mL to >16 µg/mL), suggesting steric and electronic effects at C3 are critical .
- Sulfonamide Substitution : N-methylation (vs. N-H) enhances metabolic stability in hepatic microsomal assays (t increases from 1.2 h to 4.5 h) but reduces solubility (logP increases by 0.8) .
Q. What analytical methods resolve impurities in the final product?
Q. What pharmacological mechanisms are hypothesized for this compound?
- Enzyme Inhibition : Structural analogs (e.g., ) inhibit bacterial dihydrofolate reductase (DHFR) via sulfonamide binding to the pterin pocket (IC = 0.8 µM) .
- Receptor Modulation : Imidazole-sulfonamide derivatives act as partial agonists of 5-HT receptors (K = 14 nM), suggesting CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
